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Compound Name: 4-Chloroimidazo[1,2-aJquinoxaline
CAS No.: 191349-69-6
Cat. No.: B1600370
. J

Technical Monograph: 4-Chloroimidazo[1,2-a]Jquinoxaline

Executive Summary

4-Chloroimidazo[1,2-a]Jquinoxaline (CAS: 191349-69-6) is a fused tricyclic nitrogen
heterocycle serving as a critical electrophilic scaffold in medicinal chemistry. Structurally, it
consists of an imidazole ring fused to a quinoxaline core, with a reactive chlorine atom at the
C4 position.

This molecule is not a final drug product but a high-value intermediate.[1] Its primary utility lies
in its reactivity: the chlorine atom at C4 is highly susceptible to nucleophilic aromatic
substitution (

), allowing researchers to rapidly generate diverse libraries of bioactive compounds. Derivatives
of this scaffold, particularly the "Imiqualines,” have demonstrated significant efficacy in
oncology (melanoma treatment) and kinase inhibition.

Chemical Identity & Properties
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Property Data
IUPAC Name 4-Chloroimidazo[1,2-a]quinoxaline
CAS Number 191349-69-6

Molecular Formula

Molecular Weight 203.63 g/mol

Appearance Off-white to pale yellow solid (typical)

Soluble in DCM, DMSO, DMF; limited solubility

Solubility in water.[2]

Electrophilic C4 center (activated by pyrazine
Key Feature )
nitrogen).[1]

Synthetic Pathway

The synthesis of 4-chloroimidazo[1,2-aJquinoxaline typically proceeds via the chlorination of
its lactam precursor, imidazo[1,2-a]quinoxalin-4(5H)-one. This transformation utilizes
phosphoryl chloride (

) as both the chlorinating agent and solvent.[1]

Mechanism of Action

» Activation: The carbonyl oxygen of the lactam attacks the phosphorus of
, Creating an activated phosphoryl intermediate.[1]

o Aromatization: The chloride ion (released from
) attacks the C4 position.[1]

» Elimination: The phosphoryl group is eliminated, restoring aromaticity to the central ring and
yielding the chlorinated product.[1]

Visualization: Synthesis Workflow
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Figure 1: Chlorodehydration of the lactam precursor to the 4-chloro derivative.

Click to download full resolution via product page

[1]
Reactivity Profile: The Engine

The core value of 4-chloroimidazo[1,2-a]Jquinoxaline is its reactivity toward nucleophiles
(amines, thiols, alkoxides).

o Electronic Driver: The nitrogen atoms in the quinoxaline ring (positions 1 and 5) exert a
strong electron-withdrawing effect, making the C4 carbon highly electrophilic.

» Regioselectivity: Substitution occurs almost exclusively at C4 due to the leaving group ability
of the chloride and the resonance stabilization of the Meisenheimer-like transition state.

Visualization: Nucleophilic Substitution (
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Figure 2: Mechanism of Nucleophilic Aromatic Substitution at C4.

Click to download full resolution via product page

[1][2][3][4]1[5]
Experimental Protocols
Protocol A: Synthesis of 4-Chloroimidazo[1,2-aJquinoxaline

Objective: Convert the 4-oxo precursor to the reactive chloro-intermediate.

e Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser protected
by a calcium chloride drying tube (to exclude moisture, as

hydrolyzes violently).

» Reagents:
o Imidazo[1,2-a]quinoxalin-4(5H)-one (1.0 equiv)

o (Phosphoryl chloride) (Excess, typically 5-10 vol/wt acts as solvent).[1]

o Optional: Catalytic N,N-Dimethylaniline (can accelerate reaction).[1]

e Procedure:
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o Add the solid precursor to the flask.
o Cautiously add

at room temperature.[1]

o Heat the mixture to reflux (approx. 105 °C) for 2—4 hours. Monitor by TLC (the starting
material spot should disappear).[1]

o Workup (Critical Safety Step): Cool the reaction mixture to room temperature. Pour the
mixture slowly onto crushed ice/water with vigorous stirring to quench excess

o Neutralize the aqueous solution with saturated

or
to pH ~8.[1]

o Extract with Dichloromethane (DCM) or Ethyl Acetate (
)[1]

o Dry organic layer over anhydrous

, filter, and concentrate in vacuo.

 Purification: Recrystallization from ethanol or flash chromatography (DCM/MeOH gradient) if
necessary.

Protocol B: General Nucleophilic Substitution (

)

Objective: Functionalize the scaffold with an amine (e.g., to create an Imiqualine analog).
» Reagents:

o 4-Chloroimidazo[1,2-aJquinoxaline (1.0 equiv)
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o Amine nucleophile (1.2-1.5 equiv)
o Base:
or
(2.0 equiv) to scavenge HCI.[1]
o Solvent: DMF, Ethanol, or Acetonitrile.
e Procedure:
o Dissolve the chloro-scaffold in the chosen solvent.[1]
o Add the base and the amine.[1][3][4]
o Condition Selection:

» Reactive Amines: Stir at Room Temperature (1-4 h).

» Sterically Hindered Amines: Heat to 60—80 °C or use Microwave irradiation (120 °C, 15
min).[1]

o Monitor by TLC.[1]

o Workup: Dilute with water. If the product precipitates, filter and wash with water.[1] If not,
extract with Ethyl Acetate.[1]

Therapeutic Applications (Imiqualines)

The 4-chloro derivative is the gateway to "Imiqualines,” a class of compounds showing potent
anticancer activity.

e Melanoma: Derivatives substituted with specific amines (e.g., 3,4-dihydroxyphenyl moieties)
have shown

values in the nanomolar range against A375 melanoma cell lines [1].

o Mechanism: These derivatives often act by inhibiting tubulin polymerization or modulating
specific kinases, distinct from standard BRAF inhibitors [2].[1]
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o Structure-Activity Relationship (SAR): The substituent at C4 dictates solubility and binding
affinity, while the rigid tricyclic core ensures proper orientation in the binding pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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